Cas no 172967-30-5 (ethyl 2-(4-aminopiperidin-1-yl)acetate)

ethyl 2-(4-aminopiperidin-1-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- 1-Piperidineacetic acid, 4-amino-, ethyl ester
- ethyl 2-(4-aminopiperidin-1-yl)acetate
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- MDL: MFCD09047632
- Inchi: 1S/C9H18N2O2/c1-2-13-9(12)7-11-5-3-8(10)4-6-11/h8H,2-7,10H2,1H3
- InChI Key: KEDYVZWXUHWODZ-UHFFFAOYSA-N
- SMILES: N1(CC(OCC)=O)CCC(N)CC1
ethyl 2-(4-aminopiperidin-1-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-99567-0.5g |
ethyl 2-(4-aminopiperidin-1-yl)acetate |
172967-30-5 | 95.0% | 0.5g |
$133.0 | 2025-02-19 | |
Enamine | EN300-99567-5.0g |
ethyl 2-(4-aminopiperidin-1-yl)acetate |
172967-30-5 | 95.0% | 5.0g |
$428.0 | 2025-02-19 | |
Enamine | EN300-99567-5g |
ethyl 2-(4-aminopiperidin-1-yl)acetate |
172967-30-5 | 5g |
$428.0 | 2023-09-01 | ||
Enamine | EN300-99567-1.0g |
ethyl 2-(4-aminopiperidin-1-yl)acetate |
172967-30-5 | 95.0% | 1.0g |
$171.0 | 2025-02-19 | |
Enamine | EN300-99567-10.0g |
ethyl 2-(4-aminopiperidin-1-yl)acetate |
172967-30-5 | 95.0% | 10.0g |
$750.0 | 2025-02-19 | |
Enamine | EN300-99567-1g |
ethyl 2-(4-aminopiperidin-1-yl)acetate |
172967-30-5 | 1g |
$171.0 | 2023-09-01 | ||
Enamine | EN300-99567-0.25g |
ethyl 2-(4-aminopiperidin-1-yl)acetate |
172967-30-5 | 95.0% | 0.25g |
$85.0 | 2025-02-19 | |
Enamine | EN300-99567-0.1g |
ethyl 2-(4-aminopiperidin-1-yl)acetate |
172967-30-5 | 95.0% | 0.1g |
$60.0 | 2025-02-19 | |
Enamine | EN300-99567-0.05g |
ethyl 2-(4-aminopiperidin-1-yl)acetate |
172967-30-5 | 95.0% | 0.05g |
$40.0 | 2025-02-19 | |
Enamine | EN300-99567-2.5g |
ethyl 2-(4-aminopiperidin-1-yl)acetate |
172967-30-5 | 95.0% | 2.5g |
$268.0 | 2025-02-19 |
ethyl 2-(4-aminopiperidin-1-yl)acetate Related Literature
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
Additional information on ethyl 2-(4-aminopiperidin-1-yl)acetate
Research Brief on Ethyl 2-(4-aminopiperidin-1-yl)acetate (CAS: 172967-30-5) in Chemical Biology and Pharmaceutical Applications
Ethyl 2-(4-aminopiperidin-1-yl)acetate (CAS: 172967-30-5) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperidine core and ester functionality, has been explored for its potential applications in drug discovery and development. Recent studies have highlighted its utility as a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and cardiovascular disorders.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of ethyl 2-(4-aminopiperidin-1-yl)acetate as a key building block in the synthesis of novel dopamine receptor modulators. The researchers demonstrated that the compound's structural features, including its amino and ester groups, facilitate efficient derivatization, enabling the creation of a diverse library of potential therapeutics. The study reported promising in vitro activity for several derivatives, with IC50 values in the nanomolar range for specific receptor subtypes.
In parallel research, a team from the European Journal of Pharmaceutical Sciences (2024) explored the pharmacokinetic properties of ethyl 2-(4-aminopiperidin-1-yl)acetate derivatives. Their findings indicated that the compound's metabolic stability could be significantly improved through strategic modifications, while maintaining target engagement. This work has important implications for the development of orally bioavailable drugs based on this scaffold.
Recent patent filings (2023-2024) have revealed growing commercial interest in ethyl 2-(4-aminopiperidin-1-yl)acetate, with several pharmaceutical companies claiming novel synthetic routes and applications. One notable application includes its use in the development of next-generation analgesics with reduced side-effect profiles. The compound's ability to serve as a precursor for both small molecules and peptide conjugates has made it particularly valuable in multifunctional drug design.
From a synthetic chemistry perspective, advancements in the production of ethyl 2-(4-aminopiperidin-1-yl)acetate have been reported. A 2024 publication in Organic Process Research & Development described a scalable, green chemistry approach to its synthesis, achieving yields exceeding 85% while reducing hazardous waste generation. This methodological improvement addresses one of the key challenges in translating research-scale findings to industrial production.
Looking forward, the unique structural features of ethyl 2-(4-aminopiperidin-1-yl)acetate continue to inspire innovative research directions. Current investigations are exploring its potential in targeted drug delivery systems and as a component of PROTACs (proteolysis targeting chimeras). The compound's versatility and demonstrated biological activity suggest it will remain an important focus of pharmaceutical research in the coming years.
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